N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole and oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and oxazole rings, followed by their coupling with the appropriate aromatic and aliphatic substituents.
Formation of Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with nitriles under acidic or basic conditions.
Formation of Oxazole Ring: This involves the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the oxadiazole and oxazole intermediates with the appropriate aromatic and aliphatic substituents using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole and oxazole rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits anti-HIV and antibacterial activities.
Uniqueness
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of oxadiazole and oxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H20N4O4/c1-29-18-10-8-15(9-11-18)21-22(27-31-26-21)24-23(28)19-13-20(30-25-19)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,24,27,28) |
InChI Key |
YCROBTUVJSEMSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
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